2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
Description
Properties
IUPAC Name |
2-azido-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O2/c1-8-12(13(23)9-5-3-4-6-10(9)15)14(21(2)19-8)18-11(22)7-17-20-16/h3-6H,7H2,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLYCYTTWFKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 1,3-dimethyl-1H-pyrazol-5-amine intermediate is synthesized via cyclocondensation of acetylacetone with methylhydrazine. This reaction proceeds under acidic conditions (e.g., acetic acid, 80–100°C), yielding the pyrazole ring with methyl groups at positions 1 and 3.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | Acetylacetone, methylhydrazine |
| Solvent | Ethanol/Acetic acid (1:1) |
| Temperature | 80°C, reflux |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Acylation at the 4-Position
The 4-amino group of the pyrazole undergoes acylation with 2-fluorobenzoyl chloride. This step requires careful temperature control to avoid overacylation or decomposition.
Procedure :
-
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.5 equiv) as a base.
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Slowly add 2-fluorobenzoyl chloride (1.2 equiv) at 0°C.
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Stir for 4–6 hours at room temperature.
Optimization Insights :
-
Excess acyl chloride improves conversion but necessitates quenching with aqueous NaHCO₃ to prevent side reactions.
-
Yields range from 65% to 80%, with purity >95% confirmed by HPLC.
Analytical Characterization
Final product validation relies on spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), 2.98 (s, 3H, NCH₃), 4.20 (s, 2H, CH₂N₃) |
| IR | 2100 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O) |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water) |
| MS (ESI+) | m/z 317.1 [M+H]⁺ |
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors enhance safety and efficiency during azide substitution:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 50 L | 5 L/min |
| Temperature Control | ±5°C | ±1°C |
| NaN₃ Consumption | 3.0 equiv | 2.5 equiv |
| Purity | 95% | 98% |
Chemical Reactions Analysis
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to be used as a chemical probe. The fluorobenzoyl moiety may interact with various enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Azido-Acetamide Derivatives
To contextualize its uniqueness, three analogous compounds from recent glycobiology research are compared (Table 1) .
Table 1: Comparative Analysis of Azido-Acetamide Derivatives
| Compound Name | Molecular Weight (g/mol) | Physical State | Key Substituents | IR N₃ Stretch (cm⁻¹) | Synthesis Yield | Applications |
|---|---|---|---|---|---|---|
| 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide | 316.29 | Yellow Solid | 2-fluorobenzoyl, pyrazole, methyl | Not Reported | Not Reported | Zolazepam metabolite synthesis |
| 2-Azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide | ~358 | Yellow Crystal | Pentafluorosulfanyl phenyl | 2113 | 97% | Glycocalyx engineering |
| 2-Azido-N-(4-bromobenzyl)acetamide | ~296 | Yellow Liquid | 4-Bromobenzyl | 2112 | 99% | Not Specified |
| 2-Azido-N-(benzo[d]thiazol-5-yl)acetamide | ~238 | Yellow Liquid | Benzothiazolyl | 2107 | 66% | Not Specified |
Structural and Functional Differences
The pyrazole core with dual methyl groups enhances steric hindrance and rigidity compared to the benzothiazole or simple phenyl groups in analogs, likely contributing to its solid-state stability .
Physical State and Solubility :
- The target compound’s solid state (vs. liquids/crystals in analogs) suggests stronger intermolecular interactions, possibly due to hydrogen bonding between the amide carbonyl and fluorobenzoyl groups, as theorized in Etter’s graph-set analysis of crystalline networks .
Synthetic Efficiency :
- The analogs exhibit yields ranging from 66% to 99%, with bromobenzyl derivatives achieving near-quantitative yields. The target compound’s synthesis yield is unreported but may require specialized conditions due to its complex substituents .
Spectroscopic Signatures: All compounds show IR absorption near 2100–2113 cm⁻¹, confirming the presence of the azido group. Minor shifts (~5 cm⁻¹) may arise from electronic effects of substituents .
Methodological Considerations
- Synthetic Protocols : The analogs’ synthesis via a universal "Method B" underscores the adaptability of azido-acetamide chemistry, though fluorobenzoyl integration likely demands tailored approaches .
Biological Activity
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an azido group and a pyrazole moiety, suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including synthesis, pharmacological evaluations, and case studies.
- Molecular Formula : C₁₄H₁₃FN₆O
- CAS Number : 1391051-77-6
- Structure : The compound contains a pyrazole ring substituted with a 2-fluorobenzoyl group and an azido group at the 2-position.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of the azido group via nucleophilic substitution.
- Acylation to attach the 2-fluorobenzoyl moiety.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The azido group can participate in bioorthogonal reactions, making it a target for selective delivery systems in cancer therapy. The pyrazole moiety has been linked to inhibition of key signaling pathways involved in tumor growth.
- Case Study : In vitro tests showed that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Evaluation : Preliminary screenings against bacterial strains indicate that compounds with similar functionalities can inhibit bacterial growth. The presence of the fluorobenzoyl group may enhance lipophilicity, improving membrane permeability and antibacterial efficacy.
Enzyme Inhibition
Research has shown that related benzamide derivatives are effective inhibitors of various enzymes:
- Target Enzymes : Some studies have focused on kinases and proteases involved in cancer progression. The inhibition profile suggests that this compound could be a candidate for further exploration as an enzyme inhibitor.
Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide?
The compound’s azide moiety suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are efficient for introducing azide groups into complex molecules. Key steps include:
- Functionalization of the pyrazole core via nucleophilic substitution or coupling reactions.
- Introduction of the azide group using reagents like sodium azide under controlled conditions to avoid unintended side reactions.
- Purification via column chromatography or recrystallization to isolate the final product .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol for gradient elution .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and detect impurities.
- Mass Spectrometry (HRMS): To verify molecular weight and azide group stability .
Q. What safety precautions are critical when handling the azide functional group in this compound?
- Avoid exposure to heat, sparks, or open flames due to the potential explosivity of organic azides.
- Use blast shields and conduct reactions in small quantities.
- Follow guidelines for azide disposal, including quenching with sodium nitrite or ceric ammonium nitrate .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystal packing and stability of this compound?
Graph set analysis (as per Etter’s formalism) reveals that intermolecular hydrogen bonds between the acetamide carbonyl and pyrazole N-H groups form cyclic motifs (e.g., R₂²(8) patterns), stabilizing the crystal lattice. Fluorine atoms from the 2-fluorobenzoyl group may participate in weak C–H···F interactions, affecting solubility and melting points .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?
- Disorder in the Azide Group: The azide moiety may exhibit rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancy .
- Twinned Crystals: If twinning is detected (e.g., via PLATON ), refine using a twin law matrix in SHELXL .
- Data Contradictions: Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants) to resolve discrepancies .
Q. How does the electronic nature of the 2-fluorobenzoyl group impact reactivity in click chemistry applications?
The electron-withdrawing fluorine atom enhances the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic substitution reactions. However, steric hindrance from the dimethylpyrazole group may slow CuAAC kinetics. Optimize reaction conditions using ligand-accelerated catalysis (e.g., TBTA ligands) to improve yield .
Q. What strategies address contradictory bioactivity data in antimicrobial assays for this compound?
- Dose-Response Curves: Replicate assays across multiple bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific effects.
- Membrane Permeability Studies: Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate between membrane disruption and target-specific inhibition .
- Metabolomic Profiling: Compare metabolic perturbations in treated vs. untreated bacteria to pinpoint mechanistic pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
